3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide

CCR5 antagonist HIV entry inhibitor Chemokine receptor pharmacology

Selective chemical probe with sub-nanomolar CCR5 antagonism (IC₅₀: 0.110 nM) exceeding maraviroc potency. Ideal for HIV-1 entry inhibition, calcium flux assays, and peptidase selectivity screening. Its distinct 3-anilino substitution pattern delivers unique polypharmacology not replicated by analogs—making it essential for SAR studies. Available at research-grade purity with same-day shipping from US stock.

Molecular Formula C23H23N3O
Molecular Weight 357.4 g/mol
CAS No. 19481-77-7
Cat. No. B11998406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide
CAS19481-77-7
Molecular FormulaC23H23N3O
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CN(CC1NC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H23N3O/c27-23(25-17-16-20(18-25)24-19-10-4-1-5-11-19)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,20,24H,16-18H2
InChIKeyXMHDNXPEJHLAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide (CAS 19481-77-7) | Molecular Identity and Research Procurement Specifications


3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide (CAS 19481-77-7) is a synthetic small molecule belonging to the pyrrolidinecarboxamide class, characterized by a pyrrolidine ring substituted with an anilino group at the 3-position and a diphenylcarboxamide moiety at the 1-position [1]. It has a molecular formula of C₂₃H₂₃N₃O and a molecular weight of 357.45 g/mol . The compound is typically supplied at ≥95% purity for research applications and is classified as an AldrichCPR product intended for early discovery research without vendor-provided analytical data . Its structural features include one hydrogen bond donor, two hydrogen bond acceptors, and a calculated XLogP of 4.7, which influences its physicochemical behavior and potential biological interactions .

Procurement Risk Alert: Why Generic Pyrrolidinecarboxamide Analogs Cannot Substitute for 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide


Direct substitution of 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide with other pyrrolidinecarboxamide derivatives (e.g., N,3-diphenyl-1-pyrrolidinecarboxamide, N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide) is scientifically unsound due to profound differences in target engagement profiles. The specific substitution pattern—an anilino group at the pyrrolidine 3-position combined with a diphenylcarboxamide at the 1-position—confers a unique interaction landscape that cannot be replicated by analogs lacking the aniline moiety or possessing alternative heterocyclic attachments [1]. As detailed in Section 3, this compound exhibits a distinctive polypharmacology signature with sub-nanomolar CCR5 antagonism alongside micromolar inhibition of multiple peptidases, a profile not shared by close structural relatives [2]. Furthermore, physicochemical parameters such as XLogP (4.7) and hydrogen-bonding capacity differ materially from analogs, impacting solubility, permeability, and assay compatibility . Assuming interchangeability risks invalidating experimental results and incurring unnecessary procurement costs.

Quantitative Differentiation of 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide: Head-to-Head and Cross-Study Activity Comparisons


Sub-Nanomolar CCR5 Antagonism vs. Maraviroc: A Potency Benchmark for Chemokine Receptor Studies

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide demonstrates exceptionally potent CCR5 antagonism with an IC₅₀ of 0.110 nM in a cellular assay using P4R5 cells co-expressing CD4 and an LTR-β-gal reporter construct [1]. In cross-study comparison, this value is significantly lower than the reported IC₅₀ range for the clinically approved CCR5 antagonist maraviroc, which exhibits IC₅₀ values ranging from 3.3 nM to 17.50 nM across various assay formats [2].

CCR5 antagonist HIV entry inhibitor Chemokine receptor pharmacology

Selectivity Profile: Weak DPP4 Inhibition Contrasts with Potent Clinical Inhibitors

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide inhibits human DPP4 with an IC₅₀ of 13,100 nM (13.1 μM) [1]. In cross-study comparison, the clinically approved DPP4 inhibitor sitagliptin exhibits an IC₅₀ of 19 nM , while vildagliptin demonstrates an IC₅₀ of approximately 3.07 nM [2]. This substantial difference in potency (approximately 690-fold vs. sitagliptin) confirms that this compound is not a potent DPP4 inhibitor and should not be selected for applications requiring strong DPP4 suppression.

DPP4 inhibitor Dipeptidyl peptidase Enzyme selectivity

DPP2 and FAP Inhibition: Micromolar Activity Contrasts with Nanomolar Reference Inhibitors

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide exhibits weak inhibition of dipeptidyl peptidase 2 (DPP2) with an IC₅₀ >100,000 nM (>100 μM) [1] and fibroblast activation protein (FAP) with an IC₅₀ of 8,100 nM (8.1 μM) [2]. In contrast, the reference DPP2 inhibitor UAMC-00039 displays an IC₅₀ of 0.48 nM , while the FAP inhibitor SP-13786 (UAMC-1110) achieves an IC₅₀ of 3.2 nM .

DPP2 inhibitor FAP inhibitor Prolyl endopeptidase

Dihydroorotase Inhibition: Weak Activity Compared to 5-Aminoorotic Acid

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide inhibits dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 1,000,000 nM (1,000 μM) at pH 7.37 [1]. This activity is markedly weaker than that of the known inhibitor 5-aminoorotic acid (5-AOA), which inhibits the human CAD dihydroorotase domain with an IC₅₀ of 9,870 nM (9.87 μM) [2].

Dihydroorotase inhibitor Pyrimidine biosynthesis Enzyme inhibition

Optimal Use Cases for 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide in Research and Early Discovery


High-Potency CCR5 Antagonism Tool Compound for HIV Entry and Chemokine Signaling Studies

Given its sub-nanomolar IC₅₀ (0.110 nM) against CCR5 [1], this compound is ideally suited as a high-affinity chemical probe for investigating CCR5-mediated HIV-1 entry, chemokine-induced calcium flux, and related signal transduction pathways. Its potency exceeds that of maraviroc in comparable assays, making it valuable for studies requiring maximal receptor blockade or for discriminating subtle differences in ligand-receptor interactions.

Selectivity Profiling and Negative Control in Multi-Peptidase Inhibitor Screening

The compound's weak inhibition of DPP4 (13,100 nM), DPP2 (>100,000 nM), and FAP (8,100 nM) [2][3] establishes it as a useful negative control or selectivity marker in screening campaigns aimed at identifying potent, selective inhibitors of these peptidases. Its polypharmacology profile can also be exploited in chemoproteomics studies to map off-target interactions of pyrrolidinecarboxamide derivatives.

Physicochemical Reference Standard for Lipophilic Pyrrolidinecarboxamides

With a calculated XLogP of 4.7, one hydrogen bond donor, and two hydrogen bond acceptors , this compound serves as a reference standard for assessing the impact of high lipophilicity on assay performance, solubility, and permeability in the pyrrolidinecarboxamide series. It can be used to benchmark computational models or to optimize formulation conditions for related lipophilic small molecules.

Preclinical Pharmacological Profiling for Polypharmacology Assessment

The compound's unique activity signature—highly potent CCR5 antagonism coupled with weak inhibition of multiple peptidases—makes it a valuable addition to panels for evaluating polypharmacology in early drug discovery [4]. Researchers investigating structure-activity relationships (SAR) around the pyrrolidine scaffold can use this compound to understand how the 3-anilino substitution modulates target selectivity compared to other derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.